molecular formula C22H33N3O4S B1258339 Recainam tosylate CAS No. 74752-08-2

Recainam tosylate

Cat. No.: B1258339
CAS No.: 74752-08-2
M. Wt: 435.6 g/mol
InChI Key: RJWVPIGRUWQLIB-UHFFFAOYSA-N
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Description

Recainam tosylate is an investigational Class I anti-arrhythmic agent that has been studied for its potential in the treatment of heart rhythm disorders. It is a derivative of recainam, which is known for its ability to modulate cardiac ion channels, thereby stabilizing cardiac rhythm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Recainam tosylate is synthesized through the tosylation of recainam. The process involves the reaction of recainam with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound with high yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Recainam tosylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Recainam tosylate exerts its effects by modulating cardiac ion channels. It primarily targets sodium channels in the heart, reducing the excitability of cardiac cells and stabilizing cardiac rhythm. This action helps to prevent abnormal heartbeats and maintain a regular heart rhythm .

Comparison with Similar Compounds

    Lidocaine: Another Class I anti-arrhythmic agent that also targets sodium channels but has a different chemical structure.

    Flecainide: Similar to recainam tosylate in its mechanism of action but differs in its chemical composition and pharmacokinetics.

    Propafenone: Another sodium channel blocker with additional beta-blocking properties.

Uniqueness: this compound is unique due to its tosylate group, which enhances its reactivity in chemical reactions and its potential as a model compound in research. Additionally, its specific modulation of cardiac ion channels makes it a promising candidate for the treatment of heart rhythm disorders .

Properties

CAS No.

74752-08-2

Molecular Formula

C22H33N3O4S

Molecular Weight

435.6 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea;4-methylbenzenesulfonic acid

InChI

InChI=1S/C15H25N3O.C7H8O3S/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4;1-6-2-4-7(5-3-6)11(8,9)10/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19);2-5H,1H3,(H,8,9,10)

InChI Key

RJWVPIGRUWQLIB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C

Synonyms

N-(2,6-dimethylphenyl)-N'-(3-(1-methylethylamino)propyl)urea
recainam
recainam hydrochloride
recainam tosylate
Wy 42362
Wy-42,362
Wy-42362

Origin of Product

United States

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